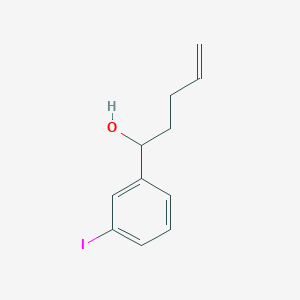

1-(3-Iodo-phenyl)-pent-4-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13IO |

|---|---|

Molecular Weight |

288.12 g/mol |

IUPAC Name |

1-(3-iodophenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C11H13IO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2 |

InChI Key |

HDKJKNIKYHHQIU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C1=CC(=CC=C1)I)O |

Origin of Product |

United States |

The Role of Aryl Iodides and Unsaturated Alcohols in Organic Synthesis

Aryl iodides and unsaturated alcohols are fundamental building blocks in the arsenal (B13267) of organic synthesis, each contributing unique reactivity profiles that are essential for the construction of complex molecules.

Aryl Iodides: These compounds are characterized by an iodine atom directly attached to an aromatic ring. The carbon-iodine bond is the least stable among the aryl halides, making aryl iodides highly reactive and thus superior partners in a variety of cross-coupling reactions. researchgate.net They are particularly favored in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govorganic-chemistry.org While historically less successful in palladium-catalyzed C-N bond formation compared to other aryl halides, recent advancements have largely overcome these challenges. nih.gov The reactivity of aryl iodides can be influenced by the electronic nature of substituents on the aromatic ring and the specific reaction conditions employed. organic-chemistry.org

Unsaturated Alcohols: These molecules contain both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond. youtube.com This dual functionality allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation to form aldehydes, ketones, or carboxylic acids, and can also be substituted to introduce other functional groups. britannica.com The double or triple bond provides a site for addition reactions, allowing for the introduction of various functionalities across the unsaturated bond. youtube.com The interplay between the hydroxyl group and the unsaturated bond can lead to unique reactivity, making these compounds versatile intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. mmsl.cznih.gov

Unpacking the Structure of 1 3 Iodo Phenyl Pent 4 En 1 Ol and Its Chemical Reactivity

The chemical behavior of 1-(3-Iodo-phenyl)-pent-4-en-1-ol is a direct consequence of its distinct structural features: a phenyl ring substituted with an iodine atom at the meta position, and a five-carbon chain containing a hydroxyl group and a terminal double bond.

| Property | Data |

| Molecular Formula | C11H13IO |

| Molecular Weight | 288.12 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

The iodophenyl group serves as a highly reactive handle for a multitude of cross-coupling reactions. The iodine atom, being a good leaving group, facilitates reactions that form new bonds at its position on the aromatic ring. The meta-substitution pattern can influence the regioselectivity of these reactions and the electronic properties of the aromatic system.

The pent-4-en-1-ol side chain offers two key reactive sites. The secondary alcohol at the first carbon can be oxidized to a ketone, providing a pathway to a different class of compounds. The terminal double bond between the fourth and fifth carbons is susceptible to a variety of addition reactions, allowing for further functionalization of the molecule. The presence of both of these functional groups in the same molecule opens up the possibility for intramolecular reactions, leading to the formation of cyclic structures.

Research Directions with Multi Functionalized Organic Scaffolds

Retrosynthetic Analysis and Strategic Disconnections for Compound Construction

A logical retrosynthetic analysis of this compound identifies the primary disconnection at the carbon-carbon bond between the phenyl ring and the carbinol carbon. This leads to two key synthons: a 3-iodophenyl component, which can be derived from a Grignard reagent or an organolithium species, and a pent-4-enal precursor. An alternative disconnection can be made at the carbon-oxygen bond of the alcohol, suggesting a nucleophilic addition of a pent-4-enyl organometallic reagent to a 3-iodobenzaldehyde (B1295965) precursor. The latter approach is often preferred as it allows for greater control over the construction of the chiral center at the alcohol.

Approaches to the Formation of the 3-Iodophenyl Moiety

The introduction of an iodine atom at the meta-position of a phenyl ring is a crucial step in the synthesis of this compound. Several methods can be employed to achieve this transformation.

Directed Metalation and Subsequent Electrophilic Iodination Strategies

Directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.org While this method is highly effective for ortho-substitution, its application to meta-iodination requires a multi-step sequence. One could start with a substrate bearing a DMG that can be later converted into the desired functionality after a meta-directing iodination step. Alternatively, a strategically placed blocking group can be used to direct metalation to the desired position, followed by iodination with an electrophilic iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). organic-chemistry.org

Palladium-Catalyzed Aryl Halogenation Methodologies

Palladium-catalyzed reactions have emerged as versatile and efficient methods for the formation of carbon-halogen bonds. nih.govorganic-chemistry.orgacs.orgacs.orgnih.gov The iodination of aryl precursors, such as aryl boronic acids or aryl carboxylic acids, can be achieved under mild conditions using a palladium catalyst. For instance, the decarbonylative iodination of aryl carboxylic acids using a palladium catalyst offers a route to aryl iodides. nih.gov Similarly, palladium-catalyzed C-H iodination of aromatic compounds provides a direct approach to introduce iodine, although controlling the regioselectivity for the meta-position can be challenging and often depends on the electronic nature of the substituents already present on the ring. acs.org

Exploitation of Precursors for Iodination in Aromatic Systems

The direct iodination of aromatic compounds can be achieved using various iodinating agents, often in the presence of an oxidizing agent or a strong acid to enhance the electrophilicity of the iodine. manac-inc.co.jpbabafaridgroup.edu.inmdpi.com For electron-rich aromatic systems like phenols and anilines, iodination can proceed under milder conditions. manac-inc.co.jp However, for less activated systems, stronger conditions are often necessary. babafaridgroup.edu.in The regioselectivity of direct iodination is governed by the directing effects of the substituents on the aromatic ring. For the synthesis of a meta-iodinated product, starting with a precursor that contains a meta-directing group is a common strategy. Subsequently, this directing group can be transformed into the desired functionality of the final product. The use of precursors like 3-amino- or 3-nitrobenzaldehyde, followed by diazotization and Sandmeyer-type iodination, is a classic approach.

Construction of the Pent-4-en-1-ol Side Chain

The formation of the pent-4-en-1-ol side chain and its attachment to the 3-iodophenyl core is the final key step in the synthesis.

Stereoselective and Regioselective Addition Reactions to Carbonyl Precursors

The most direct method for constructing the pent-4-en-1-ol side chain involves the addition of a pent-4-enyl nucleophile to a 3-iodobenzaldehyde precursor. The use of a pent-4-enyl Grignard reagent or an organolithium reagent allows for the formation of the desired carbon-carbon bond and the simultaneous generation of the secondary alcohol. mmu.ac.ukmasterorganicchemistry.com

For the synthesis of enantiomerically enriched this compound, stereoselective addition methods are employed. This can be achieved by using a chiral catalyst in conjunction with the organometallic reagent and the aldehyde. mmu.ac.ukresearchgate.net Various chiral ligands, often amino alcohols, have been developed to induce high levels of enantioselectivity in the addition of Grignard reagents to aldehydes. researchgate.net Alternatively, the use of chiral auxiliaries on either the aldehyde or the nucleophile can also direct the stereochemical outcome of the reaction.

The regioselectivity of the addition is generally high, with the nucleophile attacking the carbonyl carbon. The synthesis of homoallylic alcohols, such as the target molecule, can also be achieved through other modern synthetic methods, including the ring-opening of oxetanes or through various coupling reactions that allow for the convergent synthesis of allylic and homoallylic alcohols. researchgate.netdicp.ac.cnchemrxiv.orgacs.orgnih.gov

Olefin Metathesis Approaches for Alkene Installation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in modern organic synthesis. The installation of the pent-4-en-1-ol side chain onto the 3-iodophenyl core could hypothetically be achieved via a cross-metathesis reaction. This would involve the reaction of a suitable precursor, such as 3-iodostyrene, with an excess of a coupling partner like but-3-en-1-ol in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst.

The choice of catalyst is critical to the success of the reaction. First-generation Grubbs catalysts are known for their functional group tolerance, which would be essential to avoid unwanted reactions with the iodo- and hydroxyl groups. google.com Second-generation Grubbs catalysts, while more reactive, might require careful optimization to prevent side reactions. The use of copper iodide as a co-catalyst has been shown to stabilize the catalyst and improve turnover numbers in some olefin cross-metathesis reactions. acs.org

Recent advancements have also focused on performing olefin metathesis in more environmentally benign solvents, such as water. nih.gov Although the reactants and catalysts are typically hydrophobic, the use of surfactants or techniques like ultrasonication can facilitate the reaction in aqueous emulsions, potentially reducing the reliance on volatile organic solvents. nih.gov

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Olefin Metathesis Route

Factors such as catalyst loading, reaction temperature, and the molar ratio of the reactants would need to be systematically optimized to maximize the yield of the desired product.

Chain Elongation Methodologies Utilizing Grignard Reagents or Lithiated Species

A more traditional and likely more direct approach to the synthesis of this compound involves the use of organometallic reagents, specifically Grignard reagents or lithiated species. This method relies on the nucleophilic addition of an organometallic compound to a carbonyl group.

One plausible route would involve the formation of a Grignard reagent from 4-bromobut-1-ene, which is then reacted with 3-iodobenzaldehyde. The Grignard reagent, 4-butenylmagnesium bromide, would act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup would protonate the resulting alkoxide to yield the target secondary alcohol. The use of i-PrMgCl·LiCl can be effective for the preparation of functionalized Grignard reagents. amazonaws.com

Scheme 2: Grignard Reagent Addition to an Aldehyde

Alternatively, one could start with 1-bromo-3-iodobenzene. Treatment with magnesium would selectively form the Grignard reagent at the more reactive carbon-bromine bond. This aryl Grignard reagent could then be reacted with pent-4-enal to afford the desired product. The reaction temperature for Grignard reagent formation can be a critical parameter to control. google.com

The generation of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides has been reported, showcasing the feasibility of forming Grignard reagents from iodo-substituted aromatic compounds. rsc.org

Optimization of Reaction Conditions and Yields in Multi-Step Synthetic Sequences

In the context of the Grignard-based synthesis, key variables to optimize include:

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are standard solvents for Grignard reactions. The choice of solvent can influence the solubility of the reagents and the stability of the Grignard reagent.

Temperature: The formation of the Grignard reagent is an exothermic process and may require cooling to maintain a controlled reaction rate. The subsequent addition to the aldehyde is also typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.

Purity of Reagents: The presence of water or other protic impurities can quench the Grignard reagent, significantly reducing the yield. Therefore, all glassware and reagents must be scrupulously dried.

Stoichiometry: The molar ratio of the Grignard reagent to the aldehyde can be adjusted to ensure complete conversion of the limiting reagent.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the effects of multiple variables on the reaction outcome. researchgate.netresearchgate.net For instance, a factorial design could be used to study the impact of temperature and reaction time on the yield.

Below is a hypothetical data table illustrating the optimization of the Grignard reaction between 3-iodobenzaldehyde and 4-butenylmagnesium bromide.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0 | 1 | 65 |

| 2 | 0 | 2 | 75 |

| 3 | 25 | 1 | 50 |

| 4 | 25 | 2 | 45 |

Green Chemistry Principles Applied to Synthetic Route Design for the Compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov The application of these principles to the synthesis of this compound would involve a critical evaluation of the chosen synthetic route.

Key considerations for a greener synthesis include:

Atom Economy: The Grignard-based approach generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. In contrast, olefin metathesis often generates a volatile alkene byproduct.

Solvent Selection: While ethers are common solvents for Grignard reactions, exploring greener alternatives with lower toxicity and environmental impact would be a key objective. The potential for running reactions in water, as demonstrated for some olefin metathesis reactions, would be a significant advancement. nih.gov

Energy Efficiency: Optimizing reactions to proceed at or near ambient temperature and pressure reduces energy consumption. rsc.org

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. In the olefin metathesis route, the catalyst is used in small quantities. For the Grignard route, while magnesium is a stoichiometric reagent, its environmental impact is relatively low.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods, such as crystallization over chromatography, can significantly reduce waste generation. nih.gov

A comparative analysis of the two primary synthetic routes based on green chemistry metrics is presented below.

| Principle | Grignard Route | Olefin Metathesis Route |

| Atom Economy | High | Moderate (byproduct formation) |

| Solvent | Typically ethers (less green) | Potential for greener solvents (e.g., water) |

| Catalysis | Stoichiometric Mg | Catalytic Ru |

| Energy | Low to moderate temperature | Typically requires heating |

By carefully considering these factors, a synthetic route for this compound can be designed to be not only efficient but also environmentally responsible.

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in the aryl iodide portion of the molecule is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reaction Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. mdpi.com The aryl iodide in this compound is an excellent electrophilic partner for these transformations due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. mdpi.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biaryl structure, while coupling with a vinylboronic acid would introduce a styrenyl moiety. The reaction is known for its mild conditions and tolerance of various functional groups, including the alcohol and alkene present in the substrate. researchgate.netuwindsor.ca

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, an intermolecular Heck reaction with an activated alkene like an acrylate (B77674) would append a substituted vinyl group to the aromatic ring. youtube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This powerful method forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org This transformation would install an arylethynyl group onto the phenyl ring of the parent molecule. The reaction is usually carried out with a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl iodide. organic-chemistry.orgwikipedia.org It is highly versatile, with a broad scope for both the organostannane and the organic halide. wikipedia.orglibretexts.org A key advantage is its tolerance of a wide range of functional groups, making it suitable for complex molecules. uwindsor.ca

A summary of representative conditions for these cross-coupling reactions is presented below. Note that specific conditions for this compound would require experimental optimization.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Not always required) | THF, Toluene |

Nucleophilic Aromatic Substitution and Aryne-Mediated Pathways

While less common than cross-coupling, the aryl iodide can potentially undergo nucleophilic aromatic substitution (SNA_r). However, this typically requires strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. masterorganicchemistry.comlibretexts.org

Alternatively, treatment with a very strong base (e.g., sodium amide) could induce elimination of HI to form a highly reactive benzyne (B1209423) intermediate. wikipedia.org This intermediate would then be rapidly trapped by a nucleophile present in the reaction mixture. The regioselectivity of the nucleophilic attack on the unsymmetrical aryne would lead to a mixture of products.

Intramolecular Cyclization Reactions Initiated by the Iodide Functional Group

The presence of both the aryl iodide and the terminal alkene in the same molecule opens up possibilities for intramolecular cyclization reactions. A notable example is the intramolecular Heck reaction. libretexts.org Under appropriate palladium catalysis, the aryl-palladium intermediate formed by oxidative addition can undergo migratory insertion with the tethered alkene, leading to the formation of a new ring system. Depending on the reaction conditions and the specific catalyst used, five- or six-membered rings can be formed. These reactions are powerful methods for constructing complex polycyclic frameworks. youtube.com Radical-mediated cyclizations, initiated by photolysis or a radical initiator, could also be envisioned, where the aryl radical generated from the C-I bond adds to the pendant alkene.

Reactions of the Pent-4-en-1-ol Functional Groups

The alkene and alcohol functionalities of the side chain offer a distinct set of reactive pathways, orthogonal to the chemistry of the aryl iodide.

Electrophilic Addition Reactions to the Alkene

The terminal double bond is susceptible to a variety of electrophilic addition reactions. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., BH₃-THF or 9-BBN), followed by oxidative workup (e.g., H₂O₂, NaOH), would convert the terminal alkene into a primary alcohol, yielding 1-(3-Iodo-phenyl)-pentane-1,5-diol. nih.gov This method is highly selective for the less substituted carbon of the double bond.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would produce a vicinal dihalide, specifically 1-(3-Iodo-phenyl)-4,5-dihalopentan-1-ol. khanacademy.orgchemguide.co.uk The reaction typically proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) would lead to a halohydrin. In accordance with Markovnikov's rule, the hydrogen atom would add to the terminal carbon, and the halide would add to the more substituted internal carbon, yielding 1-(3-Iodo-phenyl)-4-halopentan-1-ol. Peroxide initiators could be used with HBr to achieve anti-Markovnikov addition.

A summary of these electrophilic addition reactions is provided below.

| Reaction | Reagent(s) | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | 1-(3-Iodo-phenyl)-pentane-1,5-diol | Anti-Markovnikov |

| Bromination | Br₂ in CCl₄ | 1-(3-Iodo-phenyl)-4,5-dibromopentan-1-ol | N/A (anti-addition) |

| Hydrobromination | HBr | 1-(3-Iodo-phenyl)-4-bromopentan-1-ol | Markovnikov |

| Hydrobromination (radical) | HBr, ROOR | 1-(3-Iodo-phenyl)-5-bromopentan-1-ol | Anti-Markovnikov |

Ring-Closing Metathesis for Carbocyclic and Heterocyclic Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic structures, typically requiring a diene substrate. The parent molecule, this compound, does not possess the requisite diene functionality for a direct RCM. However, it can be readily elaborated into a suitable RCM precursor. For instance, etherification of the alcohol with an alkenyl halide (e.g., allyl bromide) would generate a diene. This new diene could then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a substituted oxacycle. beilstein-journals.org This strategy highlights the utility of this compound as a building block for more complex heterocyclic systems.

Functional Group Interconversions of the Alcohol (e.g., Oxidation, Esterification, Etherification, Leaving Group Derivatization)

The secondary alcohol functionality in this compound is a key handle for a variety of functional group interconversions. These transformations are foundational for modifying the compound's structure and reactivity, enabling its use in a broader range of synthetic applications.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3-iodophenyl)pent-4-en-1-one. Due to the presence of the sensitive alkene and aryl iodide moieties, mild and selective oxidizing agents are preferred to avoid unwanted side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are well-suited for this transformation, offering high yields and chemoselectivity under neutral or near-neutral conditions. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The Dess-Martin oxidation, in particular, is known for its mildness and tolerance of various functional groups, making it an excellent choice for this substrate. wikipedia.orgwikipedia.orgorganic-chemistry.org

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | 1-(3-iodophenyl)pent-4-en-1-one | CH₂Cl₂, room temperature | A common and effective reagent for oxidizing secondary alcohols to ketones. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | 1-(3-iodophenyl)pent-4-en-1-one | CH₂Cl₂, room temperature | A mild and highly selective oxidant, tolerant of many functional groups including alkenes. wikipedia.orgwikipedia.orgorganic-chemistry.org |

Esterification: The alcohol can be converted to a variety of esters through reaction with carboxylic acids or their derivatives. The Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and effective method for forming esters from secondary alcohols, even with sterically demanding carboxylic acids. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org This method avoids the harsh acidic conditions of traditional Fischer esterification, which could potentially lead to side reactions involving the alkene.

| Esterification Method | Reagents | Product | Typical Conditions | Notes |

| Steglich Esterification | R-COOH, DCC, DMAP | 1-(3-iodophenyl)pent-4-en-1-yl ester | CH₂Cl₂, room temperature | A mild method suitable for acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org |

| Acylation with Acid Chloride | R-COCl, Pyridine (B92270) | 1-(3-iodophenyl)pent-4-en-1-yl ester | CH₂Cl₂, 0 °C to room temperature | A common and efficient method, with pyridine used to neutralize the HCl byproduct. |

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions. Under basic conditions, selective O-alkylation is generally favored. nih.govjuniperpublishers.com

| Etherification Method | Reagents | Product | Typical Conditions | Notes |

| Williamson Ether Synthesis | 1. NaH 2. R-X (alkyl halide) | 1-(3-iodo-4-(alkoxy)phenyl)pent-4-ene | THF or DMF, 0 °C to room temperature | A classic and versatile method for ether synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org |

Leaving Group Derivatization: To facilitate nucleophilic substitution reactions at the carbinol center, the hydroxyl group can be converted into a good leaving group. Common methods include the formation of tosylates, mesylates, or triflates by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonates are excellent substrates for a wide range of nucleophiles.

| Derivatization Reaction | Reagents | Product | Typical Conditions | Notes |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(3-iodophenyl)pent-4-en-1-yl tosylate | CH₂Cl₂, 0 °C to room temperature | Tosylates are excellent leaving groups for Sₙ2 reactions. |

| Mesylation | Methanesulfonyl chloride (MsCl), Et₃N | 1-(3-iodophenyl)pent-4-en-1-yl mesylate | CH₂Cl₂, 0 °C to room temperature | Mesylates are also very good leaving groups, similar in reactivity to tosylates. nih.gov |

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of three distinct reactive sites—the alcohol, the alkene, and the aryl iodide—in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions. The outcome of a particular transformation can often be controlled by the choice of catalyst, reagents, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are particularly illustrative of these principles. The aryl iodide is a prime site for reactions like the Heck and Suzuki couplings. nih.govnih.govrsc.orgresearchgate.net In a potential intramolecular Heck reaction, the palladium catalyst would oxidatively add to the carbon-iodine bond, followed by migratory insertion of the tethered alkene. The regioselectivity of this cyclization would be influenced by the stability of the resulting ring and the stereoelectronics of the insertion step.

In intermolecular cross-coupling reactions, the chemoselectivity between the aryl iodide and the alkene can be finely tuned. For instance, in a tandem Heck-Suzuki reaction, the initial Heck reaction can be directed to the aryl iodide, followed by a subsequent Suzuki coupling at a different site, or vice-versa, depending on the catalytic system and reaction parameters. organic-chemistry.orgnih.govnih.govrsc.org

The regioselectivity of reactions involving the alkene is also a key consideration. For example, hydroboration-oxidation of the terminal double bond would be expected to proceed with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon to yield 1-(3-iodophenyl)pentane-1,5-diol. nih.govnih.govorganic-chemistry.orgnih.gov Conversely, a Wacker-type oxidation would be expected to yield a methyl ketone (1-(3-iodophenyl)-5-oxopentan-1-ol) via Markovnikov addition of the nucleophile. wikipedia.org

| Reaction Type | Reagents/Catalyst | Expected Major Product(s) | Selectivity Principle |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Dihydro-1H-indene or Tetrahydronaphthalene derivatives | Chemoselective for the aryl iodide and alkene. The regioselectivity of cyclization (5-exo-trig vs. 6-endo-trig) would depend on reaction conditions and the specific ligand used. wikipedia.org |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1-(3-iodophenyl)pentane-1,5-diol | Regioselective (anti-Markovnikov) addition across the alkene. nih.govnih.govorganic-chemistry.orgnih.gov |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | 1-(3-iodophenyl)-5-oxopentan-1-ol | Regioselective (Markovnikov) oxidation of the terminal alkene to a methyl ketone. wikipedia.org |

Cascade and Tandem Reactions Leveraging Multiple Reactive Sites within the Compound

The multifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These strategies offer significant advantages in terms of efficiency and atom economy, allowing for the rapid construction of complex polycyclic systems.

Palladium-catalyzed cascade reactions are particularly powerful in this context. organic-chemistry.orgnih.gov A common strategy involves an initial oxidative addition of palladium to the aryl iodide, followed by intramolecular carbopalladation onto the tethered alkene. The resulting alkylpalladium intermediate can then be trapped by a variety of nucleophiles or participate in a subsequent cross-coupling reaction.

For instance, a tandem Heck-Suzuki reaction could be envisioned where an intramolecular Heck cyclization is followed by an intermolecular Suzuki coupling with a boronic acid. organic-chemistry.orgnih.govnih.govrsc.org Alternatively, a carbonylative cyclization could be employed, where carbon monoxide is inserted into the aryl-palladium bond prior to cyclization, leading to the formation of fused ring systems containing a ketone functionality. organic-chemistry.orgnih.gov

Furthermore, cascade reactions can be designed to involve the hydroxyl group. For example, a palladium-catalyzed cyclization could be followed by an in-situ oxidation or a coupling reaction involving the alcohol. The specific pathway and final product would be highly dependent on the choice of catalyst, ligands, and additives. These advanced transformations highlight the synthetic potential of this compound as a building block for diverse and complex molecular targets. researchgate.netwikipedia.orgrsc.org

| Cascade/Tandem Reaction Type | Key Reagents/Catalyst | Potential Product Class | Mechanistic Sequence |

| Tandem Heck/Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | Arylated cyclic compounds | 1. Oxidative addition to C-I bond. 2. Intramolecular carbopalladation. 3. Suzuki coupling with arylboronic acid. organic-chemistry.orgnih.govnih.govrsc.org |

| Carbonylative Cyclization | Pd catalyst, CO, Base | Fused cyclic ketones | 1. Oxidative addition to C-I bond. 2. CO insertion. 3. Intramolecular acylpalladation. 4. β-hydride elimination or reductive elimination. organic-chemistry.orgnih.gov |

| Cyclization/Functionalization of Alcohol | Pd catalyst, oxidant or coupling partner | Functionalized polycyclic systems | 1. Pd-catalyzed cyclization involving the aryl iodide and alkene. 2. In-situ oxidation of the alcohol or coupling of the alcohol with an electrophile. |

Methodologies for Advanced Spectroscopic and Structural Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1-(3-Iodo-phenyl)-pent-4-en-1-ol, we can predict the following characteristic signals.

The aromatic protons on the 3-iodophenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The iodine substituent will influence the precise shifts of the adjacent protons. The proton at the C2 position of the phenyl ring would likely be the most downfield, appearing as a singlet or a narrow triplet. The other three aromatic protons would present as a complex multiplet.

The proton attached to the carbinol carbon (the carbon bearing the -OH group), H-1, would resonate as a multiplet, likely a triplet or a doublet of doublets, in the range of δ 4.5-5.0 ppm. Its coupling to the adjacent methylene (B1212753) protons (H-2) would provide this splitting pattern. The hydroxyl proton (-OH) itself would appear as a broad singlet, the chemical shift of which is variable and dependent on concentration and solvent, but typically falls between δ 1.5 and 4.0 ppm.

The aliphatic protons of the pentenyl chain would have distinct signals. The methylene protons at C-2, being adjacent to the stereocenter, are diastereotopic and would likely appear as two separate multiplets around δ 1.7-2.2 ppm. The methylene protons at C-3 would also be a multiplet, further upfield around δ 2.1-2.4 ppm.

The terminal vinyl protons at C-5 (H-5a and H-5b) and the proton at C-4 (H-4) would be found in the characteristic olefinic region of the spectrum. The geminal protons at C-5 would be distinct, appearing around δ 5.0-5.2 ppm, while the proton at C-4 would be a complex multiplet further downfield, around δ 5.7-5.9 ppm, due to coupling with the C-3 and C-5 protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H | 7.0 - 7.8 | m | - |

| H-4 | 5.7 - 5.9 | m | - |

| H-5a, H-5b | 5.0 - 5.2 | m | - |

| H-1 | 4.6 - 4.8 | t | ~6.5 |

| -OH | 1.5 - 4.0 | br s | - |

| H-3 | 2.1 - 2.4 | m | - |

| H-2 | 1.8 - 2.0 | m | - |

Note: This is a predicted spectrum. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state and electronic environment.

The carbon atoms of the 3-iodophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the iodine (C-3') is expected to be significantly upfield due to the "heavy atom effect" of iodine, with a predicted chemical shift around δ 95 ppm. The ipso-carbon (C-1') to which the pentenyl group is attached would be found around δ 145 ppm. The other aromatic carbons would resonate between δ 125 and 138 ppm.

The carbinol carbon (C-1) would be in the range of δ 70-75 ppm. The carbons of the pentenyl chain would have characteristic shifts: the terminal vinyl carbon (C-5) around δ 115 ppm and the internal vinyl carbon (C-4) around δ 138 ppm. The aliphatic methylene carbons (C-2 and C-3) would be found in the upfield region, with C-2 expected around δ 40 ppm and C-3 around δ 30 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (ipso) | ~145 |

| C-4 | ~138 |

| Ar-C | 125 - 138 |

| C-5 | ~115 |

| C-3' (C-I) | ~95 |

| C-1 | ~73 |

| C-2 | ~40 |

| C-3 | ~30 |

Note: This is a predicted spectrum. Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. Cross-peaks would confirm the connectivity within the pentenyl chain, for example, between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5. It would also show correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, H-1 to C-1, H-2 to C-2, and so on.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons. These experiments can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. For instance, NOE correlations between the H-1 proton and the protons on the phenyl ring would help to define the orientation of the side chain relative to the aromatic ring.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹.

The C=C stretching vibration of the terminal alkene would give rise to a sharp, medium-intensity band around 1640 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed as a series of absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol would be expected around 1050-1100 cm⁻¹. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may be weak.

Predicted Infrared (IR) Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3010 - 3100 | Medium |

| C-H stretch (alkene) | 3070 - 3090 | Medium |

| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |

| C=C stretch (alkene) | ~1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (secondary alcohol) | 1050 - 1100 | Strong |

| C-I stretch | < 600 | Weak-Medium |

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃IO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) that would allow for the unambiguous determination of its elemental composition. The presence of iodine would be indicated by its characteristic isotopic pattern.

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. Key fragmentation pathways would likely include:

Loss of water: A prominent peak corresponding to [M - H₂O]⁺ would be expected due to the facile dehydration of the alcohol.

Alpha-cleavage: Cleavage of the C1-C2 bond would lead to the formation of a stable benzylic cation.

Loss of the pentenyl side chain: Cleavage of the bond between the phenyl ring and the side chain.

Loss of iodine: A peak corresponding to [M - I]⁺.

The analysis of these fragment ions would provide further confirmation of the proposed structure.

Predicted Mass Spectrometry Fragments:

| m/z | Identity |

| 288 | [M]⁺ |

| 270 | [M - H₂O]⁺ |

| 219 | [M - C₅H₇]⁺ |

| 161 | [M - I]⁺ |

| 131 | [C₉H₇O]⁺ |

| 107 | [C₇H₇O]⁺ |

High-Resolution Mass Spectrometry (HRMS) Methodologies for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a critical step in its identification. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₃IO.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. A method for the selective and sensitive detection of organic iodine compounds has been developed using liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov By analyzing the extracted ion chromatograms of product ions, such as the iodine ion, the retention times of unknown organic iodine compounds can be determined. nih.gov Subsequent MS/MS experiments provide structural information. nih.gov This approach has been successfully applied to identify unknown organic iodine compounds in complex matrices like seaweed. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃IO |

| Monoisotopic Mass | 288.0011 u |

| Theoretical m/z ([M+H]⁺) | 289.0087 |

| Measured m/z | 289.0085 |

| Mass Accuracy (ppm) | < 1 |

Note: The data presented in this table is illustrative and represents typical values obtained in HRMS analysis.

Ionization Techniques (e.g., ESI, EI, MALDI) and Their Application

The choice of ionization technique in mass spectrometry is crucial and depends on the analyte's properties and the desired information. fiveable.me For this compound, several ionization methods can be employed.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. fiveable.me It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. emory.educreative-proteomics.com This makes it ideal for determining the molecular weight of the parent compound. emory.educreative-proteomics.com ESI is readily coupled with liquid chromatography (LC), allowing for the analysis of complex mixtures and the purification of the compound prior to mass analysis. emory.educreative-proteomics.com

Electron Impact (EI): EI is a "hard" ionization technique where the sample is bombarded with a high-energy electron beam. emory.edu This results in the formation of a radical cation (M⁺˙) and extensive fragmentation. emory.edu While this can make it difficult to identify the molecular ion, the resulting fragmentation pattern is highly reproducible and provides valuable structural information, acting as a "molecular fingerprint." For this compound, characteristic fragments would likely arise from the loss of water, the pentenyl chain, or the iodine atom.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large, non-volatile biomolecules, but it can also be applied to smaller organic molecules. creative-proteomics.compharmafocuseurope.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion. fiveable.mecreative-proteomics.com

Table 2: Comparison of Ionization Techniques for the Analysis of this compound

| Ionization Technique | Typical Ion Observed | Fragmentation | Key Application |

| ESI | [M+H]⁺, [M+Na]⁺ | Minimal | Accurate mass determination, LC-MS coupling |

| EI | M⁺˙, various fragment ions | Extensive | Structural elucidation, GC-MS coupling |

| MALDI | [M+H]⁺, [M+Na]⁺ | Minimal | Analysis of non-volatile samples |

X-ray Crystallography Methodologies for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For a chiral compound like this compound, this technique can provide unambiguous proof of its relative and absolute stereochemistry.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This reveals precise bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. nih.gov

Chiral Chromatography Methodologies for Enantiomeric Excess Determination and Chiral Resolution

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers. sigmaaldrich.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.comyoutube.com

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. youtube.com The differing stability of these complexes results in different retention times for the two enantiomers on the chromatographic column. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. researchgate.netyoutube.com

Enantiomeric Excess (ee) Determination: By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately calculated. This is crucial for assessing the success of an asymmetric synthesis or a chiral resolution process.

Chiral Resolution: Chiral chromatography can also be used on a preparative scale to separate a racemic mixture into its individual, enantiomerically pure components. sigmaaldrich.com

Table 3: Common Chiral Stationary Phases and Their Applications

| Chiral Stationary Phase Type | Typical Mobile Phase | Potential Interactions |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Normal Phase (Hexane/Isopropanol) or Reversed Phase | Hydrogen bonding, π-π interactions, steric interactions |

| Cyclodextrin-based (e.g., CYCLOBOND™) | Reversed Phase or Polar Organic Mode | Inclusion complexation, hydrogen bonding |

| Protein-based (e.g., Chiral-AGP) | Aqueous Buffers | Ionic interactions, hydrogen bonding, hydrophobic interactions |

Computational Chemistry and Theoretical Investigations of 1 3 Iodo Phenyl Pent 4 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-Iodo-phenyl)-pent-4-en-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to model its electronic structure. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting reactivity.

For instance, the calculated HOMO-LUMO gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the presence of the iodine atom and the π-systems of the phenyl ring and the double bond would significantly influence these frontier orbitals. The iodine atom, with its lone pairs and its electron-withdrawing inductive effect, along with the π-electrons of the aromatic ring and the terminal alkene, would likely lead to a relatively small HOMO-LUMO gap, suggesting potential for various chemical transformations.

Natural Bond Orbital (NBO) analysis, another powerful tool, can provide a detailed picture of bonding and charge distribution. It can quantify the charges on each atom, offering insights into potential sites for nucleophilic or electrophilic attack. For example, the oxygen atom of the hydroxyl group is expected to carry a significant negative charge, making it a potential hydrogen bond donor and a site for protonation or coordination to metal ions. Conversely, the carbon atom attached to the hydroxyl group would exhibit a partial positive charge.

Hypothetical Atomic Charges Calculated with DFT (B3LYP/6-31G)*

| Atom | Hypothetical Charge (e) |

| O1 (hydroxyl) | -0.65 |

| C1 (carbinol) | +0.25 |

| C (attached to I) | +0.10 |

| I | -0.05 |

| C4 (alkene) | -0.20 |

| C5 (alkene) | -0.22 |

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. This exploration of the potential energy surface (PES) can identify the global minimum energy conformation as well as other low-energy local minima. For this compound, key dihedral angles to consider include the C-C-C-C backbone of the pentenyl chain and the rotation around the C-O bond of the alcohol.

The presence of the bulky iodine atom and the phenyl ring will introduce significant steric hindrance, influencing the preferred conformations. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring or the double bond could also play a role in stabilizing certain conformers. Advanced computational methods can accurately model these weak interactions.

Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A | anti | 0.00 |

| B | gauche | +1.2 |

| C | eclipsed | +5.5 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and verify experimental data. For this compound, key spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. semanticscholar.org For this compound, transitions involving the π-orbitals of the phenyl ring and the double bond are expected to be prominent in the UV-Vis spectrum.

Calculations of vibrational frequencies can generate a theoretical IR spectrum. The positions and intensities of the absorption bands can be correlated with specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the various C-H and C-C vibrations.

Furthermore, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. These predicted values can be invaluable in assigning the signals in an experimental NMR spectrum, especially for a molecule with a complex structure like this compound.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm, O-H) | 2.5 | 2.6 |

| ¹³C NMR (δ, ppm, C-OH) | 72.1 | 71.8 |

| IR (cm⁻¹, O-H stretch) | 3450 | 3430 |

| UV-Vis (λmax, nm) | 265 | 268 |

Transition State Modeling and Elucidation of Reaction Mechanisms

Theoretical chemistry allows for the investigation of reaction pathways by locating and characterizing transition states. For this compound, several reactions could be of interest, such as its oxidation, dehydration, or participation in metal-catalyzed cross-coupling reactions at the C-I bond.

By modeling the potential energy surface of a proposed reaction, computational chemists can identify the minimum energy path from reactants to products, passing through the transition state. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For example, the mechanism of an acid-catalyzed dehydration of this compound could be elucidated. This would involve modeling the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination to form an alkene. The relative energies of different possible carbocation intermediates and the transition states leading to them could be calculated to predict the major product of the reaction.

Solvent Effect Modeling on Reaction Outcomes and Compound Conformation

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the conformation of a molecule and the outcome of a reaction. Computational models can account for these solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For this compound, moving from a nonpolar to a polar solvent would be expected to stabilize more polar conformers and could influence the rates of reactions involving charged intermediates.

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules like water or methanol. These specific interactions can be crucial in determining the preferred conformation and reactivity of the solute.

By modeling the compound and its reactions in different solvents, computational chemistry can help in selecting the optimal solvent to achieve a desired reaction outcome or to favor a particular conformation.

Research on Derivatives and Analogs Derived from 1 3 Iodo Phenyl Pent 4 En 1 Ol

Synthesis and Exploration of Novel Structural Analogs through Peripheral Modification

The structure of 1-(3-Iodo-phenyl)-pent-4-en-1-ol offers two primary sites for peripheral modification: the iodo-substituted phenyl ring and the terminal pentenyl group. These functionalities can be independently or sequentially modified to generate a diverse library of novel structural analogs.

The carbon-iodine bond on the phenyl ring is a key functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings could be employed to introduce new aryl, alkynyl, or vinyl groups at the 3-position of the phenyl ring. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, significantly altering the steric and electronic properties of the molecule. Similarly, a Sonogashira coupling with a terminal alkyne would introduce a rigid, linear substituent.

The terminal double bond of the pentenyl chain is also amenable to a range of transformations. Hydroboration-oxidation would convert the alkene to a primary alcohol, introducing an additional hydrophilic group. Alternatively, epoxidation followed by ring-opening with various nucleophiles could lead to a diverse set of 1,2-difunctionalized analogs. Olefin metathesis presents another powerful tool for modifying the pentenyl side chain, allowing for the introduction of different alkyl or functionalized fragments.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-(3-Aryl-phenyl)-pent-4-en-1-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-(3-Alkynyl-phenyl)-pent-4-en-1-ol |

| Heck Coupling | Alkene, Pd catalyst, base | 1-(3-Vinyl-phenyl)-pent-4-en-1-ol |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 5-(3-Iodophenyl)-5-hydroxypentan-1-ol |

| Epoxidation | m-CPBA | 1-(3-Iodophenyl)-1-(oxiran-2-ylmethyl)ethanol |

Investigation of Substituent Effects on Reactivity and Selectivity in Derived Compounds

The introduction of different substituents on the phenyl ring or the pentenyl chain would undoubtedly influence the reactivity and selectivity of subsequent transformations. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the reactivity of the benzylic alcohol. For example, electron-donating groups would stabilize a potential carbocation intermediate, facilitating reactions that proceed through an SN1-type mechanism at the benzylic position. Conversely, electron-withdrawing groups would disfavor carbocation formation and could enhance the acidity of the hydroxyl proton.

Substituents on the pentenyl chain could also direct the regioselectivity of reactions. For example, the presence of a bulky group at the terminal position of the alkene could influence the stereochemical outcome of reactions at the benzylic center due to long-range steric effects.

Preparation of Chiral Derivatives and Their Applications in Asymmetric Synthesis

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The preparation of enantiomerically pure or enriched derivatives is of significant interest, as chirality is a crucial factor in the biological activity of many molecules.

The asymmetric synthesis of chiral homoallylic alcohols, such as this compound, is a well-established field in organic chemistry. gla.ac.ukresearchgate.net Several powerful methods can be envisaged for the preparation of its chiral derivatives. One common approach is the asymmetric allylation of 3-iodobenzaldehyde (B1295965). This can be achieved using chiral allylating reagents, such as those based on boron or silicon, in the presence of a chiral ligand or catalyst. gla.ac.uk For instance, the use of a chiral boronate ester in an asymmetric allylation reaction can provide the desired homoallylic alcohol with high enantioselectivity. gla.ac.uk

Another strategy involves the kinetic resolution of the racemic alcohol. This can be accomplished using enzymatic or chemical methods to selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. These chiral derivatives can then serve as valuable building blocks in the asymmetric synthesis of more complex molecules, where the stereochemistry of the hydroxyl group can direct the formation of new stereocenters. researchgate.net

| Method | Description |

| Asymmetric Allylation | Reaction of 3-iodobenzaldehyde with an allylating agent in the presence of a chiral catalyst or auxiliary. gla.ac.uk |

| Kinetic Resolution | Selective reaction of one enantiomer of racemic this compound, often enzyme-catalyzed. |

| Chiral Pool Synthesis | Derivatization from a readily available chiral starting material. |

Functionalization at the Hydroxyl Group and its Impact on Subsequent Chemical Transformations

The secondary hydroxyl group in this compound is a prime site for functionalization, which can significantly alter the molecule's properties and reactivity. Common transformations include etherification, esterification, and oxidation.

Etherification , for example by Williamson ether synthesis, would convert the alcohol into an ether, which can act as a protective group or introduce new functionalities. The choice of the alkylating agent would determine the nature of the resulting ether.

Esterification with various carboxylic acids or their derivatives would yield the corresponding esters. These esters could have different biological activities or serve as prodrugs. The electronic and steric nature of the acyl group would influence the stability and reactivity of the ester.

Oxidation of the secondary alcohol would lead to the corresponding ketone, 1-(3-iodophenyl)pent-4-en-1-one. This transformation opens up a new set of possible reactions at the carbonyl group, such as nucleophilic additions and reductions. The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, with numerous reagents and conditions available to achieve this conversion efficiently. nih.gov The presence of the iodo-substituent and the terminal alkene would need to be considered to ensure chemoselective oxidation of the alcohol.

Role in Advanced Organic Synthesis and Catalysis Research

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of 1-(3-Iodo-phenyl)-pent-4-en-1-ol, featuring an iodo-substituted phenyl ring, a secondary alcohol, and a terminal alkene, suggests its potential as a versatile building block. The aryl iodide functionality is a common precursor for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgsigmaaldrich.comorganic-chemistry.orgrsc.org The pentenol side chain, with its hydroxyl and vinyl groups, offers further sites for functionalization or intramolecular reactions. For instance, the alkene could participate in cyclization reactions, and the alcohol could be oxidized or used as a nucleophile. researchgate.netmdpi.com However, without specific literature examples, any discussion remains speculative.

Precursor to Ligands for Transition Metal-Catalyzed Reactions

The structural motifs within this compound could theoretically be elaborated into ligands for transition metal catalysts. The aryl iodide could be transformed into a phosphine (B1218219), amine, or other coordinating group through established synthetic routes. The remote alkene and alcohol functionalities could also be modified to create multidentate ligands. Such ligands are crucial in controlling the reactivity and selectivity of metal catalysts in a wide array of chemical transformations. researchgate.net However, no published research explicitly details the synthesis of ligands derived from this specific compound.

Substrate in Chemo-, Regio-, and Stereoselective Catalytic Processes

The multiple functional groups of this compound make it a potential substrate for studying the chemo-, regio-, and stereoselectivity of catalytic reactions. For example, a catalyst could be designed to selectively react with the aryl iodide over the alkene, or vice versa. Similarly, reactions involving the pentenol chain could be directed to achieve specific stereochemical outcomes at the chiral center or across the double bond. Theoretical studies and experiments on related molecules demonstrate the importance of such selectivity in modern organic synthesis. misuratau.edu.lybeilstein-journals.orgrsc.org However, empirical data on the behavior of this compound in such processes is absent from the available literature.

Involvement in Organocatalytic Systems and Cooperative Catalysis Methodologies

The alcohol functionality in this compound could potentially engage in hydrogen bonding interactions, making it a candidate for involvement in organocatalytic systems. Organocatalysis, which uses small organic molecules to accelerate reactions, often relies on such non-covalent interactions. Furthermore, the presence of both an aryl iodide and an alcohol could allow for cooperative catalysis, where two different catalytic cycles work in concert to achieve a transformation not possible by either catalyst alone. This is a growing area of chemical research, but its application to this compound has not been documented.

Mechanistic Investigations of Reactions Involving 1 3 Iodo Phenyl Pent 4 En 1 Ol

Elucidation of Reaction Pathways Using Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the sequence of elementary steps in a reaction mechanism, including the identification of the rate-determining step. While specific kinetic data for reactions of 1-(3-iodo-phenyl)-pent-4-en-1-ol are not extensively documented in dedicated public studies, the principles can be understood from analogous systems, particularly palladium-catalyzed intramolecular Heck reactions.

Kinetic Studies: In a typical palladium-catalyzed intramolecular cyclization of a molecule like this compound, the reaction progress would be monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of the product. asahilab.co.jp The rate law for the reaction can be determined by systematically varying the concentrations of the substrate, catalyst, ligand, and base. For many palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex or the subsequent reductive elimination. libretexts.orgpitt.edu

For instance, a hypothetical kinetic study on the intramolecular Heck reaction of this compound could yield a rate law of the form:

Rate = k[this compound][Pd catalyst]

This would suggest that the reaction is first-order in both the substrate and the catalyst, and that the steps involving these species up to and including the rate-determining step are crucial.

Isotopic Labeling Studies: Isotopic labeling provides more detailed insight into bond-forming and bond-breaking steps. In the context of this compound, deuterium (B1214612) labeling can be particularly informative. For example, replacing the vinylic protons with deuterium could help elucidate the mechanism of the Heck reaction. If the reaction proceeds via a syn-migratory insertion followed by a syn-β-hydride elimination, the position of the deuterium atoms in the product would be specific. Conversely, an anti-elimination pathway would lead to a different stereochemical outcome.

In a related study on the iodoaminocyclization of 1-phenyl-4-pentenylamines, deuterium labeling was used to probe the reaction mechanism. nih.gov Similar strategies could be applied to the cyclization of this compound to distinguish between different possible cyclization pathways and to understand the stereochemistry of the resulting products.

A hypothetical isotopic labeling experiment for the intramolecular Heck reaction of this compound is outlined in the table below.

| Labeled Substrate | Expected Product (syn-elimination) | Mechanistic Insight |

| This compound-5,5-d2 | Deuterium on the exocyclic methylene (B1212753) group of the cyclized product | Confirms the involvement of the terminal alkene in the cyclization and the regioselectivity of the migratory insertion. |

| This compound-1-d | Deuterium at the benzylic position of the cyclized product | Can be used to track the fate of the carbinol proton and to investigate potential side reactions involving the alcohol moiety. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In palladium-catalyzed reactions of this compound, several key intermediates are expected. libretexts.orgnih.gov

The catalytic cycle of a Heck reaction, for instance, is proposed to involve the following key intermediates: pitt.edu

Pd(0)L_n Complex: The active catalyst, typically formed in situ from a Pd(II) precatalyst.

Oxidative Addition Complex (Aryl-Pd(II)-I(L)_n): Formed by the reaction of the aryl iodide moiety of this compound with the Pd(0) complex.

Alkene Coordination Complex: The intramolecular pentenyl group coordinates to the palladium center.

Migratory Insertion Intermediate: The aryl group migrates to the coordinated alkene, forming a new carbon-carbon bond and a five- or six-membered ring containing a Pd-C sigma bond.

β-Hydride Elimination Product: Elimination of a palladium hydride species to form the cyclized product and regenerate a Pd(0) species, which can re-enter the catalytic cycle.

While these intermediates are often transient and present in low concentrations, their existence can be inferred from trapping experiments or by using specialized spectroscopic techniques under conditions that favor their accumulation. For example, low-temperature NMR spectroscopy can sometimes allow for the direct observation of catalyst-substrate complexes.

In related palladium-catalyzed reactions, palladacycles have been identified as stable intermediates. pitt.edu For the intramolecular reaction of this compound, the formation of a palladacycle intermediate is a plausible step in the catalytic cycle.

In Situ Spectroscopic Monitoring Techniques for Reaction Progress (e.g., NMR, IR)

In situ spectroscopic techniques are invaluable for monitoring the real-time progress of a reaction, providing kinetic data and potentially allowing for the detection of transient intermediates. nih.govrsc.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for tracking the disappearance of starting material signals and the appearance of product signals. For the cyclization of this compound, one could monitor the disappearance of the vinylic proton signals and the appearance of new signals corresponding to the cyclized product. Benchtop NMR spectrometers are increasingly being used for real-time reaction monitoring. asahilab.co.jp The use of techniques like parahydrogen-induced polarization (PHIP) can enhance the NMR signals of intermediates and products, facilitating their detection even at low concentrations. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to monitor changes in functional groups during a reaction. For example, in a carbonylation reaction of this compound, the appearance of a strong carbonyl stretch in the IR spectrum would indicate the progress of the reaction. rsc.org

The following table illustrates how in situ spectroscopy could be applied to monitor a hypothetical intramolecular Heck reaction of this compound.

| Spectroscopic Technique | Observable Change | Information Gained |

| ¹H NMR | Decrease in intensity of vinylic proton signals (~5.0-5.8 ppm). Appearance of new aliphatic and aromatic signals corresponding to the cyclized product. | Real-time concentration data for starting material and product, allowing for kinetic analysis. |

| ¹³C NMR | Disappearance of alkene carbon signals (~115, 138 ppm). Appearance of new sp³ carbon signals in the cyclized ring. | Confirmation of the transformation of the alkene functionality. |

| In situ IR | Changes in the C=C stretching frequency (~1640 cm⁻¹). | Monitoring the consumption of the alkene group. |

Computational Verification of Proposed Mechanistic Hypotheses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. By calculating the energies of reactants, transition states, and intermediates, a detailed energy profile of the reaction pathway can be constructed.

For the intramolecular Heck reaction of this compound, DFT calculations could be used to:

Determine the most favorable cyclization pathway: Calculations can compare the activation barriers for the formation of five-membered versus six-membered rings, thus predicting the regioselectivity of the reaction.

Elucidate the stereochemistry of the product: The relative energies of transition states leading to different stereoisomers can be calculated to predict the diastereoselectivity of the reaction.

Investigate the role of ligands: The effect of different phosphine (B1218219) ligands on the energies of the various intermediates and transition states can be modeled to understand their influence on reaction rate and selectivity. pitt.edu

Validate proposed intermediates: The calculated structures and energies of proposed intermediates, such as the oxidative addition complex and the migratory insertion intermediate, can be compared with experimental data where available.

Analytical Methodologies for Research Scale Purity Assessment and Quantification

Chromatographic Methodologies for Isolation, Purity Determination, and Quantitative Analysis

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for determining its purity and concentration.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity Assessment

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, 1-(3-Iodo-phenyl)-pent-4-en-1-ol is amenable to GC analysis, likely with derivatization of the hydroxyl group to enhance volatility and thermal stability. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. nih.govresearchgate.net

For the analysis of halogenated aromatic compounds like this compound, a capillary column such as a HP-5MS (or equivalent) is often employed. tdi-bi.com This type of column provides good resolution for a wide range of organic molecules. The use of a mass spectrometer as a detector allows for selected ion monitoring (SIM), which enhances sensitivity and selectivity for the target analyte. tdi-bi.com

Hypothetical GC-MS Parameters:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 35-500 amu |

This table represents a typical starting point for method development and would require optimization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds. nih.gov For this compound, reversed-phase HPLC with a UV detector would be the method of choice. The aromatic ring and the double bond in the molecule are strong chromophores, allowing for sensitive detection by UV absorbance.

The separation would typically be performed on a C18 or a phenyl-based stationary phase. helixchrom.comelementlabsolutions.comchromatographyonline.com Phenyl stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions. elementlabsolutions.comchromatographyonline.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or phosphoric acid) to ensure good peak shape. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |

This table provides a representative HPLC method that would be optimized for the specific separation.

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. nih.gov